molecular formula C8H8FNO B037858 1-(2-Amino-3-fluorophenyl)ethanone CAS No. 124623-26-3

1-(2-Amino-3-fluorophenyl)ethanone

Cat. No. B037858
M. Wt: 153.15 g/mol
InChI Key: HPRQOLBJHOAIQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenyl compounds often involves complex reactions that yield novel structures with significant properties. For example, Puthran et al. (2019) describe the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showcasing a method that could potentially apply to 1-(2-Amino-3-fluorophenyl)ethanone as well (Puthran, B. Poojary, N. Purushotham, N. Harikrishna, S. G. Nayak, & V. Kamat, 2019).

Molecular Structure Analysis

Research on compounds with similar functional groups, such as the study by Mary et al. (2015), provides insight into the molecular structure and stability arising from hyper-conjugative interactions and charge delocalization, useful for understanding 1-(2-Amino-3-fluorophenyl)ethanone's structure (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).

Chemical Reactions and Properties

The reactivity of the carbonyl and fluorophenyl groups in such molecules often determines their chemical behavior. For instance, the fluorine atom enhances the electrophilicity of the carbonyl group, making it more reactive in chemical reactions, as discussed in the molecular docking studies by Mary et al. (2015) (Mary et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, of related compounds are crucial for their application in material science and chemistry. Abdel‐Aziz et al. (2012) detailed the crystalline structure of a similar compound, providing insights into the physical characteristics that might be expected for 1-(2-Amino-3-fluorophenyl)ethanone (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. The work of Mary et al. (2015) and Puthran et al. (2019) demonstrates the importance of the fluorine atom and the carbonyl group in determining the chemical properties of such molecules, suggesting that 1-(2-Amino-3-fluorophenyl)ethanone may exhibit similar characteristics (Mary et al., 2015); (Puthran et al., 2019).

Scientific Research Applications

Enantioselective Synthesis and Biological Applications

  • Enantioselective synthesis methods have been developed for compounds structurally similar to "1-(2-Amino-3-fluorophenyl)ethanone," demonstrating their importance as intermediates in the production of pharmacologically active agents. For example, the synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, an intermediate in developing drugs against HIV infection and Alzheimer's disease, has been achieved through bioreduction methods. This underscores the compound's role in facilitating the production of enantiomerically pure substances, crucial for drug development (ChemChemTech, 2022).

Antimicrobial Activity

  • Derivatives of structurally related compounds have shown significant antimicrobial activity. The synthesis of novel Schiff bases from intermediates similar to "1-(2-Amino-3-fluorophenyl)ethanone" has led to compounds with excellent antimicrobial properties. This indicates the potential use of "1-(2-Amino-3-fluorophenyl)ethanone" derivatives in developing new antimicrobial agents (Heliyon, 2019).

Material Science Applications

  • Compounds analogous to "1-(2-Amino-3-fluorophenyl)ethanone" have been used in the study of material sciences, especially in the investigation of molecular structures and photochemical properties. The study of adamantylacetophenones, for instance, reveals the photochemistry and crystal structures of molecules with potential applications in developing new materials with desired photophysical properties (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).

Synthesis of Heterocyclic Compounds

  • The synthesis of chalcones and other heterocyclic compounds using derivatives similar to "1-(2-Amino-3-fluorophenyl)ethanone" has been explored, highlighting the compound's versatility as a precursor in organic synthesis. Such studies demonstrate the utility of "1-(2-Amino-3-fluorophenyl)ethanone" in synthesizing biologically active heterocyclic compounds, which are crucial in medicinal chemistry (Ultrasonics sonochemistry, 2011).

Safety And Hazards

The safety information for 1-(2-Amino-3-fluorophenyl)ethanone includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-amino-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRQOLBJHOAIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-fluorophenyl)ethanone

CAS RN

124623-26-3
Record name 1-(2-amino-3-fluorophenyl)ethan-1-one
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